Linifanib (full chemical name: N-[4-(3-Amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea) [, , , ] is a small molecule classified as a multi-targeted receptor tyrosine kinase inhibitor (TKI) [, , , , ]. Its primary role in scientific research stems from its ability to inhibit vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) [, , , , , , , , , , ]. Linifanib exhibits potent and selective inhibition against these receptor families, making it a valuable tool for studying angiogenesis, tumor growth, and metastasis in various cancer models [, , , , , , , , , , ].
Linifanib is classified as an antineoplastic agent and a receptor tyrosine kinase inhibitor. It has been explored in clinical trials for its efficacy against solid tumors, particularly in cases resistant to conventional therapies. The compound is synthesized through various chemical processes that emphasize its unique structural features and biological activity .
The synthesis of linifanib involves several steps, with a notable method being the reaction of specific organic compounds with biboronic acid pinacol ester. This process generates the linifanib structure through controlled reactions under optimized conditions. The synthesis typically requires careful temperature control, solvent selection, and reaction time to ensure high yield and purity .
Linifanib's molecular structure is characterized by its complex arrangement of aromatic rings, urea groups, and other functional moieties. The compound's structure can be represented as follows:
Linifanib participates in various chemical reactions, including charge-transfer complex formation. One notable reaction involves the formation of a complex with 2,3-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ), which has been studied extensively.
Linifanib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in tumor growth and angiogenesis. By blocking these pathways, linifanib disrupts the signaling necessary for cancer cell proliferation.
Linifanib possesses distinct physical and chemical properties that contribute to its functionality as a therapeutic agent.
Linifanib has significant potential applications in oncology due to its targeted action against various cancers. Its ability to form hydrogels also opens avenues for innovative drug delivery systems.
Linifanib (ABT-869) exemplifies structure-guided kinase inhibitor design, featuring a 1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-(2-fluoro-5-methylphenyl)urea scaffold that confers high-affinity interactions with the ATP-binding pockets of specific receptor tyrosine kinases (RTKs) [5] [10]. The molecule’s indazole ring system serves as a hinge-binding motif, forming critical hydrogen bonds with backbone residues in the kinase domain, analogous to the adenine ring of ATP [1]. This moiety is strategically positioned to exploit conserved structural elements across class III and V RTK families. The terminal fluorinated aryl group extends into hydrophobic regions adjacent to the ATP cleft, contributing to selectivity by sterically excluding kinases with bulkier residues in this region [10]. Molecular modeling reveals that the urea linker (–NH–CO–NH–) bridges these components while enabling optimal hydrogen bonding with gatekeeper residues, a feature validated by X-ray crystallography of homologous kinases [10]. Linifanib’s compact structure (MW 375.4 g/mol) allows accommodation in the deep hydrophobic pocket of VEGFR2 (KDR), while steric clashes prevent efficient binding to kinases like EGFR that possess larger gatekeeper residues [5] [10].
Table 1: Structural Moieties of Linifanib and Their Roles in RTK Selectivity
Structural Element | Binding Region | Selectivity Contribution |
---|---|---|
3-Aminoindazole core | Hinge region | Forms bidentate H-bonds with Glu883 and Asp1046 in VEGFR2; mimics adenine-ATP interactions |
Urea linker | Gatekeeper pocket | H-bonds with conserved residues; optimizes binding orientation for hydrophobic accessory pockets |
2-Fluoro-5-methylphenyl group | Hydrophobic region II | Exploits lipophilic pockets in VEGFR2/PDGFRβ; sterically excluded by bulky residues in non-target kinases |
4-Phenyl substitution | Hydrophobic region I | Stabilizes binding through π-π stacking with Phe1047 in VEGFR2 |
Linifanib demonstrates nanomolar inhibitory potency against key angiogenic and oncogenic RTKs, as quantified by enzymatic and cellular assays. Biochemical kinase assays reveal IC₅₀ values of 4 nM against VEGFR2 (KDR), establishing it as one of the most potent inhibitors of this pivotal angiogenesis regulator [5] [10]. Equally potent is its inhibition of PDGFRβ (IC₅₀ = 2 nM), critical for pericyte recruitment and vessel maturation [10]. In hematopoietic malignancies, linifanib suppresses FLT3 (IC₅₀ = 4 nM), a receptor frequently mutated in acute myeloid leukemia (AML), and CSF-1R (IC₅₀ = 7 nM), a mediator of tumor-associated macrophage infiltration [5] [10]. Cellular assays using Ba/F3 transfectants confirm functional inhibition: VEGF-induced endothelial cell proliferation is blocked with IC₅₀ = 0.2 nM, demonstrating downstream pathway disruption [10]. Kinome-wide profiling (against >200 kinases) confirms selectivity, with minimal activity against unrelated serine/threonine kinases or tyrosine kinases outside the targeted families (IC₅₀ >1 µM) [5] [10]. This profile enables simultaneous targeting of tumor angiogenesis (via VEGFR/PDGFR) and autocrine tumor proliferation (via FLT3/CSF-1R).
Table 2: Linifanib's Inhibition Profile Against Primary RTK Targets
Target Kinase | IC₅₀ (nM) | Biological Function | Cellular Consequence of Inhibition |
---|---|---|---|
VEGFR2 (KDR) | 4 | VEGF-mediated angiogenesis; endothelial survival/proliferation | Impaired tumor neovascularization; vessel regression |
PDGFRβ | 2 | Pericyte recruitment; vessel stabilization; stromal interaction | Vessel destabilization; reduced blood flow to tumors |
FLT3 | 4 | Hematopoietic progenitor proliferation; mutated in 30% AML | Leukemic blast apoptosis; reduced AML burden |
CSF-1R | 7 | Macrophage differentiation/polarization; tumor microenvironment modulation | Decreased TAM infiltration; immune microenvironment shift |
Interactive Filter: Sort columns by clicking headers. Use search to filter targets.
Linifanib functions as a type II ATP-competitive inhibitor, binding to the inactive "DFG-out" conformation of RTKs, where the conserved Asp-Phe-Gly motif adopts an orientation displacing the activation loop [3] [6]. This contrasts with type I inhibitors (e.g., sunitinib) that target the active "DFG-in" conformation. Crystallographic evidence from homologous kinases shows linifanib’s urea nitrogen atoms forming hydrogen bonds with the kinase hinge region (Cys917 in VEGFR2), while the fluorophenyl group occupies a hydrophobic pocket vacated by the flipped DFG phenylalanine [6] [10]. This binding mode provides enhanced selectivity over type I inhibitors by exploiting structural variations in the less-conserved DFG-out pocket [3]. Unlike allosteric inhibitors, linifanib competes directly with ATP for the catalytic site, evidenced by rightward IC₅₀ shifts in high ATP concentrations [5]. However, its slow off-rate from the DFG-out conformation confers prolonged target suppression despite ATP competition. This mechanistic distinction is critical for overcoming resistance: D835-mutated FLT3, which stabilizes the active conformation, remains sensitive to linifanib (retaining IC₅₀ <10 nM), while conferring resistance to certain type II inhibitors like sorafenib [3] [6].
Table 3: Comparison of Linifanib’s Inhibition Mechanism with Other Inhibitor Classes
Property | Linifanib (Type II) | Type I Inhibitors (e.g., Midostaurin) | Allosteric Inhibitors |
---|---|---|---|
Binding Site | ATP pocket + adjacent hydrophobic pocket | ATP pocket only | Distal regulatory site |
Kinase Conformation | Inactive (DFG-out) | Active (DFG-in) | Active or inactive |
ATP Competition | Competitive | Competitive | Non-competitive |
Selectivity Basis | Exploits DFG pocket diversity | Targets conserved ATP pocket | Exploits unique allosteric sites |
Resistance to Gatekeeper Mutations | Moderate | Low | High |
Representative Kinases Inhibited | VEGFR2, PDGFRβ, FLT3 | FLT3, PKC, c-KIT | MEK, mTORC1 |
Linifanib’s multi-targeted approach disrupts compensatory signaling between angiogenic and tumor-proliferative pathways, a key resistance mechanism in oncology. VEGFR2 and FGFR1 co-activation frequently occurs in tumors after anti-VEGF monotherapy; linifanib’s PDGFRβ inhibition indirectly suppresses FGF signaling by destabilizing pericytes that secrete FGF ligands [8]. Simultaneously, its direct VEGFR2 blockade reduces HIF-1α-mediated VEGF amplification, interrupting a feed-forward loop that sustains tumor angiogenesis [7] [8]. In AML models, linifanib concurrently inhibits FLT3-ITD-driven proliferation and CSF-1R-mediated immune evasion, the latter by reducing M2-polarized macrophages that secrete IL-10 and TGF-β [3] [5]. In hepatocellular carcinoma (HCC), linifanib suppresses VEGF/VEGFR2-induced PI3K/Akt survival signaling and PDGFRβ-regulated hepatic stellate cell activation, thereby targeting both angiogenesis and fibrotic microenvironments [4] [7]. This dual targeting is functionally synergistic: in xenograft models, linifanib’s anti-angiogenic effect (vessel density reduction >60%) amplifies its direct antitumor activity (tumor growth inhibition >80%) by normalizing tumor vasculature, enhancing drug delivery, and reducing hypoxia-induced invasion [5] [8]. Pathway analysis reveals coordinated downregulation of phospho-ERK, phospho-Akt, and STAT5 within 6 hours post-dosing, confirming disruption of cross-activated cascades [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: